

Streptolysin O: A Technical Guide to its Discovery, Mechanism, and Experimental Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Streptolysin O**

Cat. No.: **B094021**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Streptolysin O (SLO) is a pivotal virulence factor and exotoxin secreted by *Streptococcus pyogenes*, the bacterium responsible for a wide spectrum of human diseases. As a member of the cholesterol-dependent cytolysin (CDC) family, SLO's primary mode of action involves the formation of large pores in the membranes of host cells, leading to cell lysis and contributing significantly to the pathogenesis of streptococcal infections. This technical guide provides a comprehensive overview of the discovery and history of SLO, its intricate mechanism of action, and detailed experimental protocols for its study. Quantitative data from key experiments are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and History

The journey to understanding **Streptolysin O** began in the early 20th century with the study of hemolysis by streptococci. In the 1930s, E.W. Todd distinguished two hemolytic exotoxins produced by group A streptococci: an oxygen-labile and immunogenic toxin, which he named **Streptolysin O**, and an oxygen-stable, non-immunogenic toxin, **Streptolysin S**.^{[1][2]} The "O" in **Streptolysin O** signifies its oxygen-labile nature.^{[1][2][3]} Early research focused on its hemolytic properties and its role in the pathology of streptococcal infections.^[4] The

development of a defined, protein-free medium by Bernheimer and Pappenheimer in 1942 was a significant step, allowing for the production of larger quantities of SLO for study.[4] Further studies revealed that the production of SLO could be enhanced by the addition of reducing agents like glutathione.[4] The immunogenic nature of SLO led to the development of the **streptolysin O** (ASO) test, which remains a crucial diagnostic tool for detecting recent streptococcal infections and is used in the diagnosis of post-streptococcal diseases like rheumatic fever and glomerulonephritis.[1][3][5]

Mechanism of Action: A Cholesterol-Dependent Pore-Forming Toxin

Streptolysin O belongs to the family of thiol-activated cytolysins, which are characterized by their dependence on a reduced cysteine residue for activity.[1][6] The mechanism of SLO-mediated cell lysis is a multi-step process:

- Binding to the Host Cell Membrane: SLO monomers initially bind to cholesterol in the plasma membrane of target eukaryotic cells.[1][6][7] This interaction is a prerequisite for its cytotoxic activity.[1]
- Oligomerization: Following binding, the monomers diffuse laterally on the membrane surface and oligomerize to form large arc- and ring-shaped pre-pore complexes.[6][8]
- Pore Formation: A significant conformational change then occurs, leading to the insertion of transmembrane β -hairpins into the lipid bilayer, forming a large transmembrane pore.[6][8][9] These pores can have a diameter of up to 30 nanometers.[2][6][8]

This pore formation disrupts the osmotic integrity of the cell, leading to the leakage of ions and small molecules, and ultimately results in cell lysis.[9]

Role in Pathogenesis and Host Cell Signaling

Beyond its direct cytolytic activity, SLO plays a multifaceted role in the pathogenesis of *Streptococcus pyogenes* infections:

- Tissue Damage: The lytic action of SLO on various cell types, including erythrocytes, leukocytes, and macrophages, contributes directly to tissue damage observed in infections

like necrotizing fasciitis.[10][11]

- Immune Evasion: SLO can induce apoptosis in macrophages and neutrophils, key immune cells responsible for clearing bacterial infections.[12] This facilitates the survival and proliferation of the bacteria within the host.
- Modulation of Host Signaling: At sublethal concentrations, SLO can trigger intracellular signaling cascades. It has been shown to activate p38 mitogen-activated protein kinase (MAPK) and protein kinase C pathways in mast cells, leading to the production of pro-inflammatory cytokines like TNF- α .[13][14] Additionally, SLO can influence the NF- κ B signaling pathway, which is involved in inflammation and apoptosis.[15]

Quantitative Data on Streptolysin O Activity

The following tables summarize key quantitative data related to the production and activity of **Streptolysin O** from various studies.

Table 1: **Streptolysin O** Concentration and Hemolytic Activity in Different *S. pyogenes* Strains

S. pyogenes emm type	Isolate	SLO Concentration (ng/ml)	Hemolytic Activity (Hemolytic Units)	Source
emm 1.0	101,910	~150 (at 4h)	~200 (at 4h)	[16]
emm 32.2	112,327	~400 (at 4h)	~800 (at 4h)	[16]

Data extracted from in vitro growth experiments.

Table 2: Specific Hemolytic Activity of Purified **Streptolysin O**

Type of SLO	Specific Hemolytic Activity (IU/mg)	Source
Native SLO	8×10^5	[17]
Recombinant SLO (rSLO)	1×10^5	[17]
GST-fused rSLO	1×10^8	[17]

Experimental Protocols

Purification of Recombinant Streptolysin O

This protocol describes the expression and purification of a recombinant form of SLO.

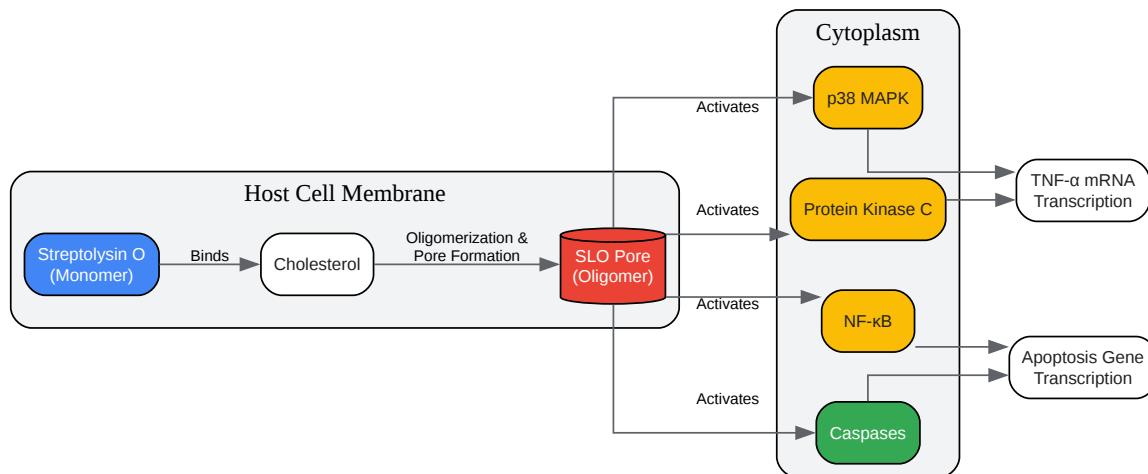
- Cloning: The gene for SLO is cloned from *S. pyogenes* into an expression vector, such as one that creates a fusion protein with Glutathione S-transferase (GST) for easier purification. [\[17\]](#)
- Expression: The expression vector is transformed into a suitable host, typically *E. coli*. The expression of the recombinant protein is induced, for example, with IPTG.
- Lysis: Bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization.
- Affinity Chromatography: The cell lysate is applied to a glutathione-agarose affinity column. The GST-tagged SLO binds to the column, while other proteins are washed away.
- Elution: The purified GST-SLO is eluted from the column using a buffer containing reduced glutathione.
- Dialysis and Storage: The purified protein is dialyzed against a suitable buffer and stored at -20°C in the presence of a cryoprotectant like glycerol. [\[18\]](#)

Hemolysis Assay

This assay is used to determine the hemolytic activity of SLO.

- Preparation of Erythrocytes: Fresh erythrocytes (e.g., from rabbit or human O-type blood) are washed multiple times in a buffered saline solution (e.g., phosphate-buffered saline, PBS) to remove plasma components.[19] A final suspension of a specific concentration (e.g., 1%) is prepared in the same buffer.[19]
- Serial Dilutions of SLO: A series of twofold dilutions of the SLO sample (e.g., culture supernatant or purified protein) is prepared in the buffered saline.
- Incubation: Equal volumes of the erythrocyte suspension and each SLO dilution are mixed in tubes or a microtiter plate.
- Controls: A negative control (erythrocytes with buffer only) and a positive control (erythrocytes with a known hemolytic agent or distilled water for 100% lysis) are included.
- Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
- Centrifugation: The tubes or plate are centrifuged to pellet the intact erythrocytes.
- Measurement of Hemolysis: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 541 nm) using a spectrophotometer.[20]
- Calculation of Hemolytic Units: The hemolytic titer is determined as the reciprocal of the highest dilution of SLO that causes 50% hemolysis.

Anti-Streptolysin O (ASO) Titer Determination (Latex Agglutination)

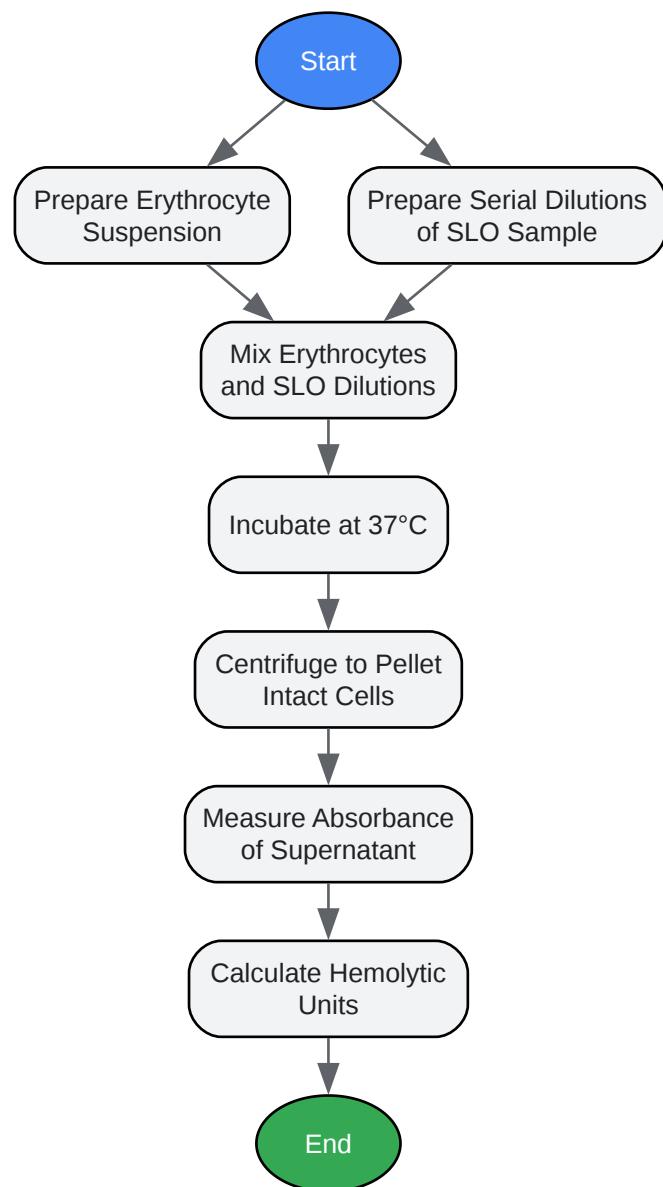

This is a rapid method for the semi-quantitative determination of ASO antibodies in patient serum.[5]

- Sample Preparation: Patient serum is used. Plasma should be avoided as fibrinogen can cause non-specific agglutination.[5]
- Reagents: The test kit includes a latex reagent (polystyrene latex particles coated with **Streptolysin O**), positive and negative controls.[21]

- Qualitative Test:
 - One drop of patient serum, positive control, and negative control are placed in separate circles on a slide.[21]
 - One drop of the ASO latex reagent is added to each circle.[21]
 - The contents are mixed and the slide is gently tilted for a specified time (e.g., 2 minutes).
 - The presence of visible agglutination indicates an ASO titer greater than a certain level (e.g., 200 IU/ml).[5]
- Semi-Quantitative Test:
 - Serial dilutions of the patient's serum are prepared in saline.
 - The qualitative test is performed on each dilution.
 - The ASO titer is the reciprocal of the highest serum dilution that shows a positive agglutination reaction.[21]

Visualizing Molecular Pathways and Workflows Signaling Pathways Induced by Streptolysin O

The following diagram illustrates the key signaling pathways activated by **Streptolysin O** in host cells.

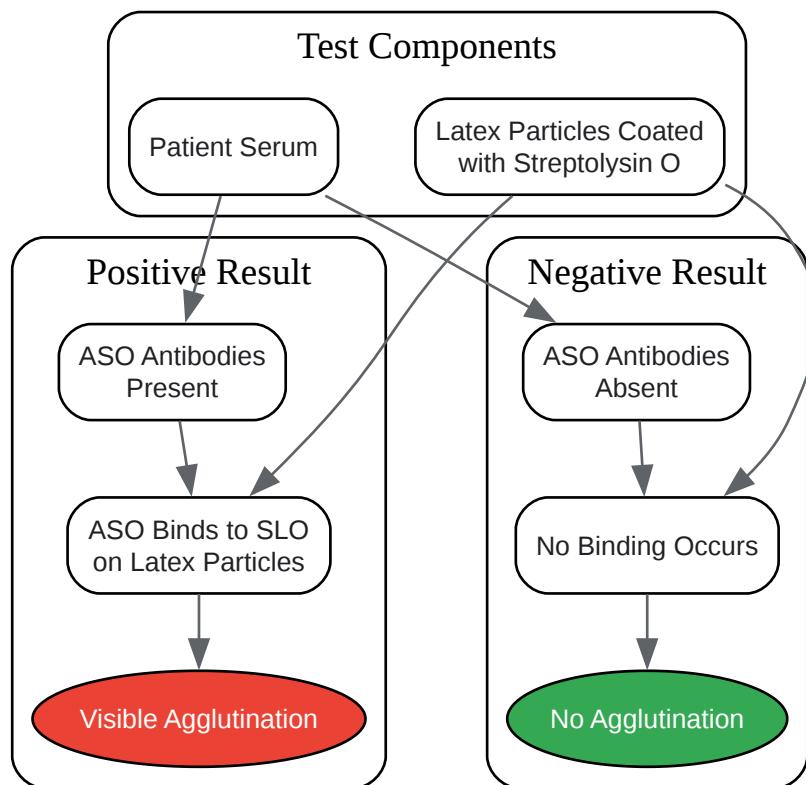


[Click to download full resolution via product page](#)

Caption: Signaling pathways activated by **Streptolysin O**.

Experimental Workflow for Hemolysis Assay

The following diagram outlines the workflow for a standard hemolysis assay to measure SLO activity.



[Click to download full resolution via product page](#)

Caption: Workflow for a typical hemolysis assay.

Logical Relationship in ASO Latex Agglutination Test

This diagram illustrates the logical principle behind the anti-streptolysin O (ASO) latex agglutination test.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Streptolysin - Wikipedia [en.wikipedia.org]
- 2. biologyonline.com [biologyonline.com]
- 3. Anti-streptolysin O - Wikipedia [en.wikipedia.org]
- 4. History of Streptococcal Research - *Streptococcus pyogenes* - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anti-streptolysin O Titer (ASOT): Principle, Procedure, and Results • Microbe Online [microbeonline.com]

- 6. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristics of Streptolysin O Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Streptolysin O Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Streptococcal Exotoxin Streptolysin O Activates Mast Cells To Produce Tumor Necrosis Factor Alpha by p38 Mitogen-Activated Protein Kinase- and Protein Kinase C-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The streptococcal exotoxin streptolysin O activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Streptolysin O derived from Streptococcus pyogenes inhibits RANKL-induced osteoclastogenesis through the NF- κ B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Construction and Expression of Recombinant Streptolysin-O and Preevaluation of Its Use in Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural Studies of Streptococcus pyogenes Streptolysin O Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomaghreb.com [biomaghreb.com]
- 20. researchgate.net [researchgate.net]
- 21. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [Streptolysin O: A Technical Guide to its Discovery, Mechanism, and Experimental Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094021#discovery-and-history-of-streptolysin-o>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com